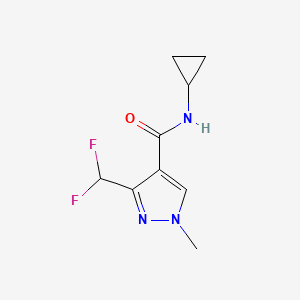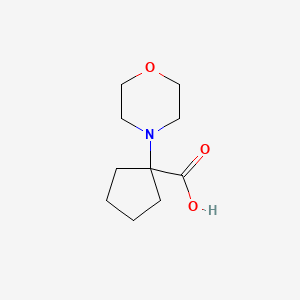
1-Morpholin-4-ylcyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of morpholines, such as 1-Morpholin-4-ylcyclopentanecarboxylic acid, has seen significant advancements in recent years. These compounds are often synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various tools such as a structural formula editor and a 3D model viewer . The molecular formula of this compound is C10H17NO3.Chemical Reactions Analysis
The catalytic reduction of carboxylic acid derivatives, including this compound, has witnessed a rapid development in recent years . This process involves molecular hydrogen as the reducing agent and can be promoted by both heterogeneous and homogeneous catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 199.25. Other properties such as odor, color, optical rotation, solubility, refractive index, specific gravity, acid value, ester value, and ester value after acetylation can be determined using various methods .Scientific Research Applications
Analytical Methods and Antioxidant Activity
1-Morpholin-4-ylcyclopentanecarboxylic acid, as a part of the broader morpholine derivatives, plays a significant role in scientific research due to its chemical properties. Morpholine derivatives are critical in the study of antioxidants, where they're used in various analytical methods to determine antioxidant activity. Techniques such as the Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and others rely on chemical reactions and spectrophotometry to assess antioxidant capacities in complex samples. These methods are vital for clarifying the mechanisms and kinetics of antioxidant processes, with morpholine derivatives potentially serving as subjects or facilitators in these studies (Munteanu & Apetrei, 2021).
Gene Function Inhibition and Pharmacological Interests
Morpholine oligos, closely related to morpholine derivatives, have been utilized in gene function inhibition studies across various model organisms. This application has proven critical for understanding gene functions and the potential for therapeutic targeting. The pharmacological interest in morpholine and its derivatives extends to their broad spectrum of activities, including antimicrobial and neuroprotective effects. Such derivatives have been explored for their potential in addressing conditions ranging from infectious diseases to neurodegenerative disorders, showcasing the versatility of morpholine-based compounds in medicinal chemistry and drug development (Heasman, 2002).
Antiviral Properties and COVID-19 Research
Research on morpholine derivatives has also extended into the field of antiviral therapies, notably in the context of the COVID-19 pandemic. Studies have indicated that polyphenolic compounds, which could include morpholine-based structures, possess potential antiviral properties against the SARS-CoV-2 virus. These findings suggest that morpholine derivatives, through their interactions with viral enzymes or via modulation of host cell mechanisms, could contribute to the development of new therapeutic approaches against COVID-19 and other viral infections (Chojnacka et al., 2020).
properties
IUPAC Name |
1-morpholin-4-ylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c12-9(13)10(3-1-2-4-10)11-5-7-14-8-6-11/h1-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLADBNOHUDFBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2572117.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2572123.png)
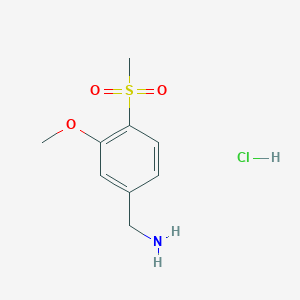
![Ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2572125.png)
![N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2572126.png)
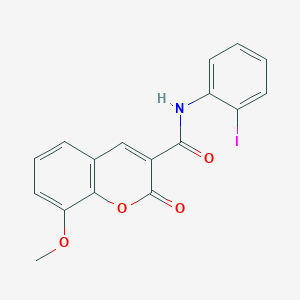
![N'-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2572128.png)
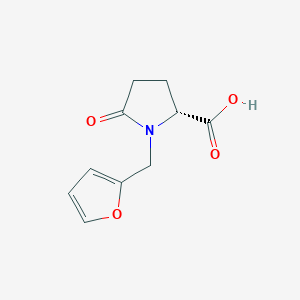
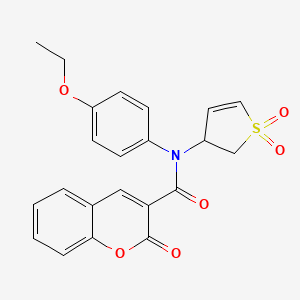
![N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2572131.png)

![N'-[(4-chlorophenyl)methylene]-2-cyano-3-(dimethylamino)acrylohydrazide](/img/structure/B2572137.png)
